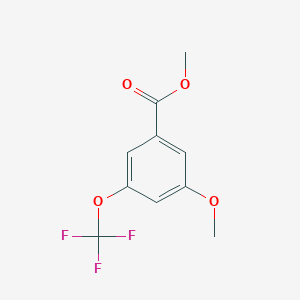

3-Methoxy-5-(trifluoromethoxy)benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 3-methoxy-5-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-15-7-3-6(9(14)16-2)4-8(5-7)17-10(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHBGILWWPWNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Yield : >95% conversion, as demonstrated in analogous esterifications of 3-hydroxy-4-methoxy benzoic acid.

Workup Protocol :

-

Post-reaction, the mixture is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with sodium bicarbonate to neutralize excess acid.

-

Organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude ester.

Methylation of the Hydroxyl Group

Introducing the methoxy group at the 3-position requires selective methylation. This step often employs methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

Methylation Strategy

-

Reagents : Dimethyl sulfate (1.2 eq) and potassium carbonate (2 eq) in acetone.

-

Yield : 70–90%, depending on steric and electronic effects of adjacent substituents.

Critical Considerations :

-

Competitive methylation of the trifluoromethoxy group is negligible due to its electron-withdrawing nature, ensuring selectivity for the hydroxyl group.

-

Purification via recrystallization (e.g., methanol/water) enhances purity to >99%.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic substitution or direct fluorination. While specific data for the target compound is limited, analogous methods for trifluoromethoxy-containing aromatics provide guidance.

Method A: Nucleophilic Trifluoromethoxylation

Method B: Direct Fluorination

-

Reagents : HF-pyridine complex and a chlorinated precursor.

-

Conditions : 0–5°C to minimize side reactions.

-

Challenges : Low regioselectivity necessitates careful monitoring.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors optimize efficiency and safety:

-

Reactor Type : Tubular flow reactor with immobilized acid catalysts.

-

Throughput : 10–50 kg/day, achieving 90–95% conversion.

-

Purification : Distillation under reduced pressure (40–60°C, 10–20 mmHg).

Comparative Analysis of Synthetic Routes

Quality Control and Characterization

Final product validation employs:

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Key Observations :

-

Basic hydrolysis proceeds faster due to increased nucleophilicity of hydroxide ions .

-

Acidic conditions require higher temperatures (reflux) for complete conversion .

Nucleophilic Substitution Reactions

Fluorine atoms at positions 2, 4, and 5 participate in substitution reactions:

Mechanistic Insights :

-

Electron-withdrawing trifluoromethoxy group activates adjacent fluorines for SNAr (nucleophilic aromatic substitution) .

-

Steric hindrance from the methoxy group limits substitution at position 3 .

Reduction Reactions

The ester moiety can be reduced to primary alcohols:

| Reagents/Conditions | Products | Yield |

|---|---|---|

| LiAlH₄ (THF, 0°C→RT) | 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol | 78% |

| NaBH₄ (MeOH, RT) | No reaction | – |

Notes :

-

LiAlH₄ selectively reduces the ester without affecting aromatic fluorines .

-

NaBH₄ lacks sufficient reducing power for ester groups under standard conditions .

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Major Products | Side Products |

|---|---|---|

| 254 nm UV (MeOH) | Decarboxylated quinone methide | 2-(Methoxymethyl)-5-methylacetophenone |

Pathway :

-

Photolysis generates a triplet-state biradical intermediate, leading to C–O bond cleavage and subsequent rearrangement .

Methylation and Etherification

The methoxy group can be further functionalized:

Comparative Reactivity Table

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-Methoxy-5-(trifluoromethoxy)benzoic acid methyl ester exhibit potent activity against phosphoinositide 3-kinase (PI3K), which is crucial in cancer signaling pathways. A study demonstrated that modifications on the phenyl ring can enhance selectivity and potency against specific PI3K isoforms, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Properties

The compound's structural features may also contribute to anti-inflammatory effects. Investigations into related compounds have shown that they can inhibit inflammatory pathways, potentially making this ester a candidate for further studies in treating inflammatory diseases .

Polymer Synthesis

This compound can be utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance due to the presence of fluorine atoms. The trifluoromethoxy group imparts unique properties that can be exploited in developing high-performance materials .

Case Study: Antitumor Activity

In a recent study, derivatives of 3-Methoxy-5-(trifluoromethoxy)benzoic acid were screened for their ability to inhibit tumor cell proliferation. The results indicated significant cytotoxicity against various cancer cell lines, supporting further investigation into their mechanism of action and potential therapeutic applications .

Case Study: Material Development

Another study explored the use of this compound in creating fluorinated polymers for electronic applications. The incorporation of the trifluoromethoxy group resulted in materials with superior dielectric properties, making them suitable for advanced electronic devices .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(trifluoromethoxy)benzoic acid methyl ester involves its interaction with various molecular targets. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares substituent positions and key functional groups of structurally related benzoic acid methyl esters:

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The trifluoromethoxy group (-OCF₃) in the target compound reduces electron density on the aromatic ring compared to methoxy (-OCH₃) or hydroxy (-OH) groups, altering reactivity in electrophilic substitution reactions .

- Steric Effects : Bulky substituents (e.g., -Br in ) may hinder ester hydrolysis or coupling reactions.

Challenges :

Physicochemical Properties

- Solubility :

- Stability :

- Trifluoromethoxy groups resist metabolic degradation, enhancing pharmacokinetic profiles in drug candidates .

Biological Activity

3-Methoxy-5-(trifluoromethoxy)benzoic acid methyl ester is a synthetic organic compound that has garnered attention for its potential biological activities. The presence of the trifluoromethoxy group is believed to enhance its lipophilicity and metabolic stability, which may contribute to its interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H9F3O4. Its structure features a methoxy group and a trifluoromethoxy group attached to a benzoic acid moiety, which influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

In Vitro Studies

Research has demonstrated varying degrees of biological activity for compounds similar to this compound. For example:

- Antiproliferative Activity : In studies involving cancer cell lines, phenolic compounds have shown significant antiproliferative effects. The exact IC50 values for this compound remain to be fully elucidated but are expected to be comparable to other derivatives in its class .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | PC3 (prostate cancer) | TBD | |

| Other phenolic compounds | Various | 10 - 50 |

Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial properties of related compounds found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa. Although direct studies on this compound are lacking, the structural similarities suggest potential efficacy .

- Enzyme Inhibition : Research on enzyme inhibitors within similar chemical classes indicates that modifications such as trifluoromethyl groups can enhance binding affinities to target enzymes, potentially increasing therapeutic effectiveness against diseases like tuberculosis .

Toxicological Profile

Safety assessments indicate that this compound may cause skin and eye irritation upon exposure. The compound's safety profile necessitates careful handling in laboratory settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing the methyl ester group in 3-methoxy-5-(trifluoromethoxy)benzoic acid derivatives?

- Methodological Answer : The ester group is typically introduced via activation of the carboxylic acid moiety using oxalyl chloride or thionyl chloride, followed by nucleophilic substitution with methanol. For example, in related benzoic acid derivatives, the methyl ester is formed by reacting the acyl chloride intermediate with methanol under reflux conditions . This method ensures high yields and purity, as confirmed by spectral analysis (e.g., H NMR, C NMR).

Q. How is the trifluoromethoxy group incorporated into the aromatic ring during synthesis?

- Methodological Answer : The trifluoromethoxy (-OCF) group is introduced via nucleophilic aromatic substitution or coupling reactions. Brominated intermediates (e.g., 4-bromo-3-hydroxy-5-methylbenzoic acid derivatives) are often used as precursors. Methylation of phenolic hydroxyl groups with methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) precedes trifluoromethoxy group installation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula (e.g., CHFO, MW = 220.15) . Nuclear magnetic resonance (NMR) spectroscopy, particularly F NMR, is essential for verifying trifluoromethoxy group integrity. HPLC or GC-MS can assess purity (>98%) .

Advanced Research Questions

Q. How can contradictory results in methylation efficiency (free acid vs. ester precursors) be resolved?

- Methodological Answer : Methylation of free carboxylic acids may lead to side reactions (e.g., esterification of adjacent hydroxyl groups). Using pre-protected esters (e.g., methyl 3-hydroxy-5-bromobenzoate) improves regioselectivity. Kinetic studies and DFT calculations can optimize reaction conditions (e.g., solvent polarity, temperature) to favor methoxy over trifluoromethoxy side reactions .

Q. What strategies mitigate hydrolysis of the methyl ester under basic conditions?

- Methodological Answer : Hydrolysis can be minimized by using aprotic solvents (e.g., DCM, THF) and avoiding prolonged exposure to aqueous bases. For targeted hydrolysis, enzymatic methods (e.g., lipases) offer selectivity. Stability studies under varying pH and temperature conditions are recommended to identify optimal storage and reaction parameters .

Q. How does the electron-withdrawing trifluoromethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The -OCF group deactivates the aromatic ring, reducing reactivity in electrophilic substitutions. However, it enhances oxidative stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (e.g., Hammett constants) predicts meta/para-directing effects, guiding catalyst selection (e.g., Pd(PPh)) .

Q. What are the applications of this compound in designing enzyme inhibitors?

- Methodological Answer : The benzoic acid scaffold mimics natural substrates (e.g., salicylic acid derivatives), making it a candidate for cyclooxygenase (COX) or kinase inhibitors. Structure-activity relationship (SAR) studies can modify substituents (e.g., replacing -OCH with bulkier groups) to enhance binding affinity. Docking simulations (e.g., Glide) validate target interactions .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.